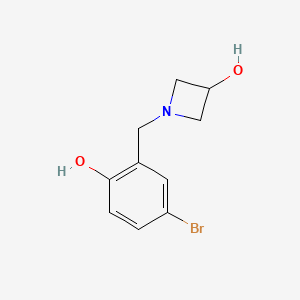

1-(5-溴-2-羟基苄基)氮杂环丁烷-3-醇

描述

Synthesis Analysis

The synthetic chemistry of azetidine, which is a part of the compound, constitutes an important yet undeveloped research area . Azetidines are considered remarkable due to their aptness as amino acid surrogates and their potential in peptidomimetic and nucleic acid chemistry .Molecular Structure Analysis

The molecular structure of “1-(5-Bromo-2-hydroxybenzyl)azetidin-3-ol” includes a bromine atom, a hydroxyl group, and an azetidin-3-ol group. This unique structure allows for diverse applications, making it a valuable tool for studying various biological processes and developing novel therapeutic interventions.Chemical Reactions Analysis

Azetidines, a part of the compound, possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .科学研究应用

烯丙基溴化物的重排和取代

Cardillo 等人 (2005) 探索了 3-溴-3-烯基-氮杂环丁烷-2-酮在不同自由基引发剂诱导下的烯丙基溴化物重排。这一过程允许将羟基或酮官能团引入氮杂环酮的侧链,创造出新的潜在胆固醇吸收抑制剂。这种方法为设计和合成具有显着生物活性的化合物开辟了途径 Cardillo 等人,2005。

与氢化铝锂的反应性

D’hooghe、Dekeukeleire 和 de Kimpe (2008) 研究了 N-(ω-卤代烷基)-β-内酰胺与氢化铝锂的反应性,从而产生了 1-(1-芳基-3-羟基丙基)氮杂环丙烷和 3-芳基-3-(N-丙氨基)丙烷-1-醇的新合成路线。这项研究为创造具有药物化学潜在应用的新化合物提供了有价值的见解 D’hooghe、Dekeukeleire 和 de Kimpe,2008。

席夫碱和氮杂环酮的抗菌活性

Patel 和 Patel (2011) 由席夫碱合成了一系列 2-氧代-氮杂环丁基-喹唑啉-4(3H)-酮,并评价了它们的抗菌和抗真菌活性。该研究强调了这些化合物作为抗菌剂的潜力,特别是那些带有氯和甲氧基的化合物 Patel 和 Patel,2011。

铁催化的硫醇烷基化

Dubois 等人 (2019) 通过铁催化的硫醇烷基化,展示了由氮杂环丁烷-3-醇合成 3-芳基-3-硫代氮杂环丁烷。这一过程产生了极好的结果,展示了这些化合物在药物发现计划中的潜力,突出了它们在药物开发中的化学合成中的多功能性 Dubois 等人,2019。

铝离子检测的荧光传感器

Yadav 和 Singh (2018) 开发了用于选择性识别铝离子的荧光传感器,展示了在细菌细胞成像和逻辑门应用中的潜在应用。这项研究表明了这些化合物在环境监测和生物成像中的效用 Yadav 和 Singh,2018。

体外抗菌、抗氧化和抗炎活性

Devi、Yadav 和 Singh (2019) 合成了源自席夫碱配体的二有机锡(IV)配合物,展示了增强的抗菌活性以及中等的抗氧化和抗炎特性。这表明它们作为具有多方面治疗效果的候选药物的潜力 Devi、Yadav 和 Singh,2019。

安全和危害

The safety information available indicates that “1-(5-Bromo-2-hydroxybenzyl)azetidin-3-ol” is potentially dangerous . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Target of Action

Azetidines, the core structure of this compound, are known to be immensely reactive and have been found in various natural products and are important in medicinal chemistry . They are often used as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry .

Mode of Action

Azetidines are known to be involved in various catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They are also excellent candidates for ring-opening and expansion reactions due to their strained structure .

Biochemical Pathways

Azetidines are known to be versatile heterocyclic synthons, suggesting they may interact with a variety of biochemical pathways .

属性

IUPAC Name |

1-[(5-bromo-2-hydroxyphenyl)methyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-8-1-2-10(14)7(3-8)4-12-5-9(13)6-12/h1-3,9,13-14H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMNZMJJUGUSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=C(C=CC(=C2)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

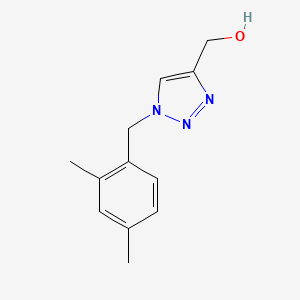

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

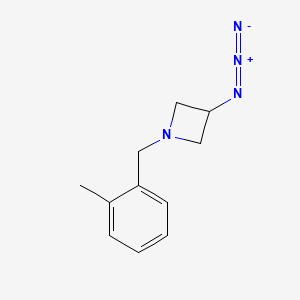

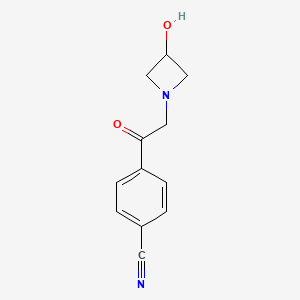

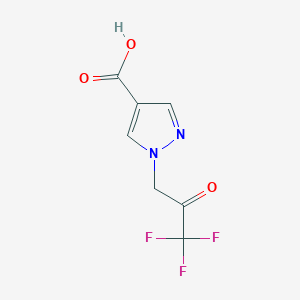

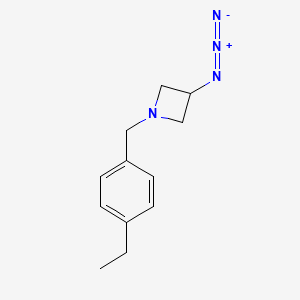

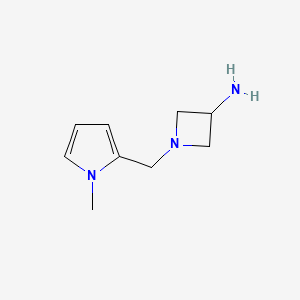

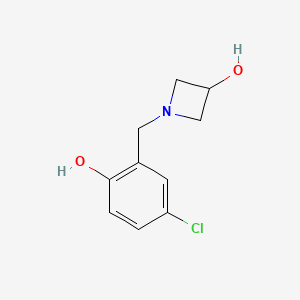

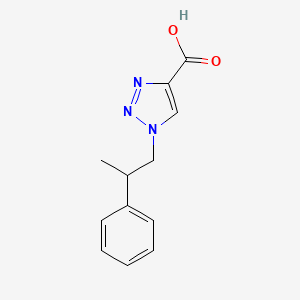

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-Azidoazetidin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B1475937.png)